Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate
Description
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. This structure incorporates a bicyclic system with nitrogen atoms at positions 1 and 3, two ketone groups at positions 2 and 4, and a thioacetate side chain at position 4. The ethyl ester group enhances lipophilicity, influencing its pharmacokinetic properties. Derivatives of this scaffold have demonstrated pharmacological activity, particularly in anticancer and enzyme modulation contexts .
Properties
IUPAC Name |
ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-4-20-9(17)7-21-8-5-6-14-11-10(8)12(18)16(3)13(19)15(11)2/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKOQGKFFBPJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate precursors, such as 2,4-dioxo-1,3-dimethylpyrimidine, with suitable reagents to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Sulfanylacetate Moiety: The sulfanylacetate group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrido[2,3-d]pyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Carboxylic acid derivatives
Scientific Research Applications
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrimidine and pyrido-pyrimidine derivatives, focusing on structural variations, physicochemical properties, and functional implications.
Core Heterocycle Modifications
2.1.1. Pyrido[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Target Compound : The pyrido[2,3-d]pyrimidine core provides a planar, electron-deficient aromatic system conducive to π-π stacking interactions in biological targets.
- Thieno[2,3-d]pyrimidine Analog (CAS 1246761-51-2): Replacing the pyridine ring with a thiophene (thieno[2,3-d]pyrimidine) introduces a sulfur atom, increasing electron richness and altering solubility. This modification may enhance interactions with sulfur-binding enzymes or reduce metabolic stability .
Implications: The thieno analog lacks the ethyl ester, replacing it with a carboxylic acid, which increases polarity and may limit blood-brain barrier penetration compared to the target compound.
Substituent Variations
2.2.1. Thioacetate vs. Amino/Oxo Modifications
- Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 1928823-70-4): This compound features a simpler dihydropyrimidinone core with an amino group at position 2.
Implications : The absence of the fused pyridine ring simplifies the scaffold, likely reducing steric hindrance and altering target selectivity.
Trioxohexahydropyrimidine Derivatives
- Ethyl 2-(2,4,6-trioxohexahydropyrimidin-5-yl)acetate (CAS 22384-44-7) : This derivative has a fully saturated pyrimidine ring with three ketone groups, resulting in higher polarity (predicted pKa 3.36) and acidity compared to the target compound .
Implications : The saturated core and additional oxo group may improve water solubility but reduce aromatic interactions critical for binding to hydrophobic enzyme pockets.
Thioether Linkage Analogs
- Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate : This compound replaces the pyrido-pyrimidine core with a triazole ring but retains the thioacetate moiety. The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability .
Implications : The triazole-thioacetate hybrid may exhibit broader kinase inhibition profiles due to the triazole’s ability to coordinate metal ions.
Biological Activity
Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 297.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
This compound exhibits potential biological activities primarily through the inhibition of critical enzymes involved in cellular metabolism. It has been shown to target dihydrofolate reductase (DHFR) and tyrosine kinases , which are crucial in various physiological processes including DNA synthesis and cell signaling pathways .
Anticancer Activity
Recent studies indicate that derivatives of pyrido[2,3-d]pyrimidines can significantly inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- A specific derivative was found to exhibit a four-fold increase in activity compared to its methylated analogues against certain cancer types .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has highlighted its efficacy against several bacterial strains. In particular:
- In vitro assays revealed that the compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
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Case Study 1: Anticancer Efficacy
- A study involving the administration of this compound to murine models showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
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Case Study 2: Antimicrobial Activity
- In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting a moderate level of activity which warrants further investigation into its potential as an antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
